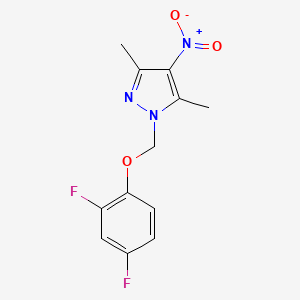

1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Descripción

The compound 1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 1001519-18-1) is a pyrazole derivative featuring a nitro group at the 4-position, methyl groups at the 3- and 5-positions, and a (2,4-difluorophenoxy)methyl substituent at the 1-position. Its molecular formula is C₁₂H₁₁F₂N₃O₃, with a molecular weight of 307.24 g/mol. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, often leveraging substituents like nitro and halogens to modulate electronic and steric properties .

Propiedades

IUPAC Name |

1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O3/c1-7-12(17(18)19)8(2)16(15-7)6-20-11-4-3-9(13)5-10(11)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBQNBUQDFXKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1COC2=C(C=C(C=C2)F)F)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions.

Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric and sulfuric acids.

Attachment of the difluorophenoxy group: This step involves the reaction of the nitro-substituted pyrazole with 2,4-difluorophenol in the presence of a base, such as potassium carbonate, to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the difluorophenoxy group can be replaced with other aryl groups using palladium catalysts and boronic acids.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, hydrogen gas, and bases such as potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the difluorophenoxy group can enhance binding affinity to target proteins. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Observations:

Substituent Effects: The nitro group at the 4-position is conserved in most analogues (e.g., target compound, (±)-5b, 4-bromo derivative), suggesting its role in electronic modulation or bioactivity . Halogen Variations: The target compound’s 2,4-difluorophenoxy group differs from the 4-bromo (CAS: 1001519-06-7) and 4-fluoroethyl (±)-5b substituents. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to bromine .

Synthetic Routes: The target compound and (±)-5b are synthesized via alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with halogenated aromatic intermediates (e.g., bromoethyl or bromophenoxymethyl reagents) . Crystallographic studies of analogues (e.g., ) utilize SHELX software for structure determination, highlighting the role of computational tools in pyrazole chemistry .

Commercial and Research Status

- In contrast, (±)-5b and the 4-bromo analogue remain in commercial circulation .

Actividad Biológica

The compound 1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- CAS Number : 956394-36-8

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 281.23 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Pharmacological Activities

- Antimicrobial Activity : Pyrazole derivatives, including the compound , have demonstrated significant antimicrobial properties against various pathogens. For instance, studies indicate that certain pyrazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Research has shown that pyrazole compounds can inhibit cancer cell proliferation. In vitro studies suggest that this compound may possess cytotoxic effects on specific cancer cell lines .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation markers in experimental models. Notably, it has shown potential in inhibiting the production of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : Some studies indicate that this compound may inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms .

- Cellular Pathways : The compound potentially modulates key signaling pathways associated with cell survival and apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound exhibits promising antimicrobial properties against both bacterial and fungal pathogens.

Study 2: Antitumor Activity

In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The results indicate a significant cytotoxic effect on breast and cervical cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.